
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is a complex organic compound with the molecular formula C11H14O8. This compound is notable for its unique structure, which includes a tetrahydrofuran ring substituted with multiple carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other esters .
Scientific Research Applications
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5S,6R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is unique due to its specific stereochemistry and the presence of multiple carboxylate groups, which confer distinct reactivity and functional properties compared to similar compounds .
Biological Activity
(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate (CAS number 2459955-52-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on metabolic pathways and potential therapeutic applications.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to affect fatty acid synthesis by inhibiting fatty-acid synthase .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases .
- Anti-inflammatory Effects : Some derivatives of tetrahydrofuran compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also influence inflammatory pathways .
Case Studies and Research Findings
- Fatty Acid Synthesis Inhibition :
- Antioxidant Activity Assessment :
- Inflammation Models :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₈ |
Molecular Weight | 274.23 g/mol |
CAS Number | 2459955-52-1 |
Purity | >97% |
Potential Activities | Enzyme inhibition, Antioxidant |
Related Studies | Fatty acid synthesis inhibition |
Antioxidant assays |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate?
The synthesis typically involves multi-step condensation reactions. A representative method includes:
- Step 1 : Reacting methyl 2-amino-2-phenylacetate with 2-chloro-4-fluorobenzaldehyde in the presence of anhydrous sodium sulfate and dimethyl maleate.
- Step 2 : Adding glacial acetic acid and stirring for 10 hours at room temperature.
- Step 3 : Quenching the reaction with saturated sodium bicarbonate, followed by extraction with diethyl ether and purification via flash chromatography to yield a colorless powder .
- Crystallization : Slow evaporation of an ethyl acetate solution produces single crystals suitable for X-ray diffraction .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Key structural parameters from X-ray diffraction include:
Parameter | Value |
---|---|
Space group | P212121 (orthorhombic) |
Unit cell dimensions | a=9.474A˚, b=15.057A˚, c=15.182A˚ |
Volume (V) | 2165.7A˚3 |
Z (molecules/unit) | 4 |
Radiation source | CuKα (λ=1.54184A˚) |
Data collection uses an Oxford Diffraction Gemini S Ultra diffractometer, with absorption correction via multi-scan techniques . |
Q. What purification methods are recommended for isolating high-purity samples?
- Flash Chromatography : Employ silica gel with gradient elution (ethyl acetate/hexane) to separate intermediates.
- Recrystallization : Use ethyl acetate for slow evaporation to obtain diffraction-quality crystals .
- Validation : Purity is confirmed by 1H NMR, 13C NMR, and mass spectrometry .
Advanced Research Questions
Q. How are conformational dynamics of the tetrahydrofuran ring analyzed, and what functional implications arise?
- Envelope Conformation : The tetrahydrofuran ring adopts an envelope conformation, with the pyrrolidine ring deviating from planarity (dihedral angle: 68.28∘) between substituent benzene planes .
- Implications : Conformational flexibility influences steric interactions and reactivity, particularly in chiral catalysis or supramolecular assembly .
Q. What challenges arise in crystallographic refinement of disordered groups, and how are they resolved?
- Disorder Handling : Methyl groups may exhibit split positions (e.g., occupancy ratios refined to 0.651:0.349).
- Refinement Strategy : Use SHELXL97 with restraints for C–H bond lengths (0.93–0.98A˚) and isotropic displacement parameters (Uiso(H)=1.2Ueq(C)) .
- Validation : Check R-factors (R1=0.024, wR2=0.060) and electron density maps (Δρmax=0.12e⋅A˚−3) .
Q. How can contradictory data on dihedral angles or bond lengths be reconciled in structural studies?
- Data Cross-Validation : Compare multiple datasets (e.g., neutron vs. X-ray diffraction) to resolve discrepancies.
- Thermal Motion Analysis : Apply anisotropic displacement parameters to distinguish static disorder from dynamic motion .
- Case Example : A 7.8∘ variation in dihedral angles between independent studies may arise from solvent effects or crystal packing .
Q. What role does stereochemistry play in the compound’s bioactivity or synthetic utility?
- Chiral Centers : The (2R,3S) configuration is critical for enantioselective reactions, such as asymmetric aldol condensations.
- Biological Relevance : Analogous tetrahydrofuran derivatives act as pheromone precursors in arthropods, suggesting potential bioactivity in signaling pathways .
Q. Methodological Recommendations
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions (e.g., ester hydrolysis) .
- Crystallization Tips : Slow evaporation at 298 K with ethyl acetate yields superior crystals. Avoid rapid cooling to prevent amorphous phases .
- Refinement Best Practices : Apply extinction correction (k=0.0055) and validate absolute structure using Flack parameter (−0.001) for chiral centers .
Properties
Molecular Formula |
C11H14O8 |
---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
trimethyl (2R,3S)-2-methyl-5-oxooxolane-2,3,4-tricarboxylate |
InChI |
InChI=1S/C11H14O8/c1-11(10(15)18-4)6(9(14)17-3)5(7(12)16-2)8(13)19-11/h5-6H,1-4H3/t5?,6-,11-/m1/s1 |
InChI Key |
KTURWDKHZPMVNN-GHLOERTESA-N |
Isomeric SMILES |
C[C@@]1([C@H](C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1(C(C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.